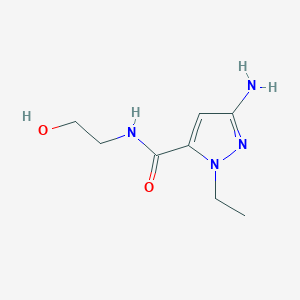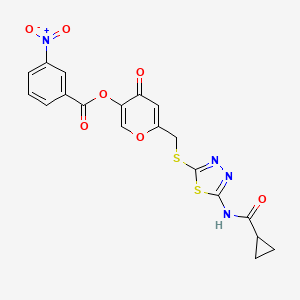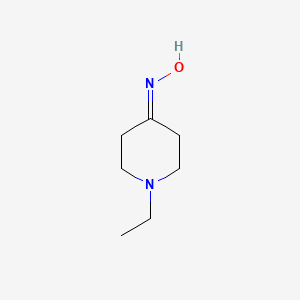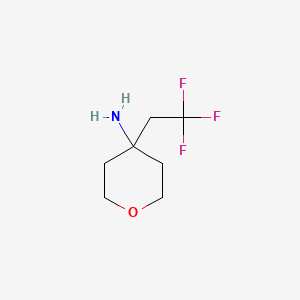
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and has been implicated in various diseases, including type 2 diabetes, cancer, and cardiovascular disease. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for studying the role of AMPK in disease pathogenesis and for developing new therapies.
Mécanisme D'action
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the kinase, leading to allosteric activation and phosphorylation of the α-subunit. This results in downstream effects on various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased glucose uptake and utilization, improved insulin sensitivity, and increased fatty acid oxidation. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide is a useful tool for studying the role of AMPK in disease pathogenesis and for developing new therapies. Its ability to activate AMPK in vitro and in vivo makes it a valuable tool for studying metabolic pathways and disease mechanisms. However, this compound has limitations in terms of its specificity for AMPK and potential off-target effects.
Orientations Futures
There are several potential future directions for research on 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide and its effects on AMPK. These include investigating its effects on other metabolic pathways and disease models, developing more specific and potent AMPK activators, and exploring the potential for combination therapies with other drugs. Additionally, further research is needed to understand the potential off-target effects of this compound and its long-term safety and efficacy.
Méthodes De Synthèse
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring followed by the introduction of the amide and hydroxyethyl groups. The final product is obtained through a purification process involving column chromatography and recrystallization.
Applications De Recherche Scientifique
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and downstream signaling pathways. It has been shown to improve insulin sensitivity in obese mice, reduce hepatic glucose production, and increase fatty acid oxidation in skeletal muscle. This compound has also been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo.
Propriétés
IUPAC Name |
5-amino-2-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-2-12-6(5-7(9)11-12)8(14)10-3-4-13/h5,13H,2-4H2,1H3,(H2,9,11)(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVMEPOPQLMOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2631064.png)


![1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B2631072.png)

![Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2631075.png)
![11-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2631077.png)
![2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2631079.png)
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2631080.png)

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631082.png)


